molecular formula C9H7BrO B1626555 2-Bromo-1-phenyl-2-propen-1-one CAS No. 90484-46-1

2-Bromo-1-phenyl-2-propen-1-one

Cat. No. B1626555
CAS RN: 90484-46-1
M. Wt: 211.05 g/mol
InChI Key: FIYBLWIZCAPMJY-UHFFFAOYSA-N
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Description

“2-Bromo-1-phenyl-2-propen-1-one” is also known as "(2-Bromopropyl)benzene" . It has a molecular weight of 199.09 and its linear formula is C6H5CH2CH(Br)CH3 .


Synthesis Analysis

The synthesis of “2-Bromo-1-phenyl-2-propen-1-one” can be achieved through various methods. One such method involves the reaction of C6H5CH2CH(OH)CH3 with PBr3 .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-phenyl-2-propen-1-one” can be represented by the InChI string: 1S/C9H9BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3 . This structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

“2-Bromo-1-phenyl-2-propen-1-one” is highly reactive due to the presence of an aromatic hydrocarbon group, a bromine atom, and a carbonyl group . It serves as a crucial intermediate in the synthesis of various compounds with diverse applications .


Physical And Chemical Properties Analysis

“2-Bromo-1-phenyl-2-propen-1-one” is a liquid with a refractive index of 1.545 (lit.) . It has a boiling point of 107-109 °C/16 mmHg (lit.) and a density of 1.291 g/mL at 25 °C (lit.) .

Mechanism of Action

The nitrogen atoms of hydrazine act as nucleophiles, attacking the electrophilic carbonyl carbon of the ketone . This results in the formation of a C=N double bond and the conversion of the carbonyl oxygen into a hydrazone group .

Safety and Hazards

This compound is considered hazardous. It is flammable and may cause burns of eyes, skin, and mucous membranes . Containers may explode when heated and vapors may form explosive mixtures with air . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

Future Directions

As a crucial intermediate in the synthesis of various compounds, “2-Bromo-1-phenyl-2-propen-1-one” has diverse applications. Research has revealed that it exhibits notable antimicrobial activity against a wide range of bacteria and fungi . Its ability to combat these microorganisms makes it a promising candidate for pharmaceutical and antimicrobial applications .

properties

IUPAC Name

2-bromo-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYBLWIZCAPMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538834
Record name 2-Bromo-1-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90484-46-1
Record name 2-Bromo-1-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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